molecular formula C11H12N2S B3061059 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- CAS No. 37430-07-2

2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-

Cat. No.: B3061059
CAS No.: 37430-07-2
M. Wt: 204.29 g/mol
InChI Key: VTWWXGPFQZXGGE-WQAKAUOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenylethenyl group attached to it. The (E)-configuration indicates the specific geometric isomerism of the phenylethenyl group.

Scientific Research Applications

2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Preparation Methods

The synthesis of 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- typically involves the reaction of thiazolidine derivatives with styrene or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiazolidine ring or the phenylethenyl group are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bond of the phenylethenyl group, leading to the formation of various addition products.

Comparison with Similar Compounds

2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- can be compared with other similar compounds, such as:

    Thiazolidine: A simpler compound with a similar ring structure but without the phenylethenyl group.

    2-Imino-3-styrylthiazolidine: A compound with a similar structure but different substituents on the thiazolidine ring.

    Levamisole: A compound with a thiazolidine ring used as an anthelmintic and immunomodulatory agent.

The uniqueness of 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

3-[(E)-2-phenylethenyl]-1,3-thiazolidin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-11-13(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-7,12H,8-9H2/b7-6+,12-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWWXGPFQZXGGE-WQAKAUOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N)N1/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37430-07-2
Record name 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037430072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-THIAZOLIDINIMINE, 3-(2-PHENYLETHENYL)-, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60AQZ8W67M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
Reactant of Route 2
Reactant of Route 2
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
Reactant of Route 3
Reactant of Route 3
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
Reactant of Route 4
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
Reactant of Route 5
Reactant of Route 5
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
Reactant of Route 6
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.